molecular formula C29H38N4O2 B10862717 N-[3-(dimethylamino)propyl]-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

N-[3-(dimethylamino)propyl]-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

Cat. No.: B10862717
M. Wt: 474.6 g/mol
InChI Key: PWOZFXIZLVBNNK-UHFFFAOYSA-N
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Description

“N-[3-(dimethylamino)propyl]-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide,” often referred to as “DAPER,” is a complex organic compound with a mouthful of a name! Let’s break it down:

  • The core structure is a diazepine ring system, which contains two fused benzene rings.
  • The compound features a dimethylamino group (N(CH₃)₂) attached to a propyl chain.
  • The carbonyl group (C=O) in the acetamide portion adds further complexity.

Preparation Methods

Synthetic Routes: DAPER can be synthesized through various routes. One common method involves the reaction of a suitable precursor with the necessary functional groups. For example:

    Condensation Reaction: Start with a diamine (such as 1,4-diaminobenzene) and a dicarboxylic acid (e.g., terephthalic acid). The condensation reaction forms the diazepine ring system.

    Amide Formation: Introduce the acetamide group by reacting the diazepine intermediate with acetic anhydride or acetyl chloride.

Industrial Production: Industrial-scale production typically involves optimizing the synthetic steps for efficiency, yield, and purity. Precise reaction conditions, catalysts, and purification methods are crucial.

Chemical Reactions Analysis

DAPER undergoes several reactions:

    Oxidation: The carbonyl group can be oxidized to a carboxylic acid.

    Reduction: Reduction of the diazepine ring may yield a tetrahydro derivative.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (NaBH₄) for reduction and acetic anhydride for amide formation are commonly used.

    Major Products: These reactions yield derivatives with modified functional groups, impacting solubility, bioactivity, and stability.

Scientific Research Applications

DAPER’s versatility extends across disciplines:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activity (e.g., as ligands for receptors).

    Medicine: Explored for therapeutic applications (e.g., antipsychotic properties).

    Industry: Employed in materials science, drug discovery, and organic synthesis.

Mechanism of Action

DAPER’s mechanism involves interactions with specific molecular targets. For instance:

    Receptor Binding: It may bind to neurotransmitter receptors.

    Signal Transduction: Modulation of intracellular pathways.

    Enzyme Inhibition: Affecting enzyme activity.

Comparison with Similar Compounds

DAPER’s uniqueness lies in its intricate structure. Similar compounds include:

Properties

Molecular Formula

C29H38N4O2

Molecular Weight

474.6 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[9,9-dimethyl-6-(4-methylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide

InChI

InChI=1S/C29H38N4O2/c1-20-11-13-21(14-12-20)28-27-23(17-29(2,3)18-25(27)34)31-22-9-6-7-10-24(22)33(28)19-26(35)30-15-8-16-32(4)5/h6-7,9-14,28,31H,8,15-19H2,1-5H3,(H,30,35)

InChI Key

PWOZFXIZLVBNNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2CC(=O)NCCCN(C)C

Origin of Product

United States

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